SB-269970

Descripción general

Descripción

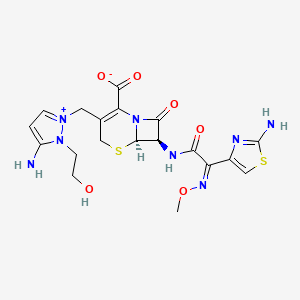

SB-269970 es un compuesto de investigación desarrollado por GlaxoSmithKline. Principalmente se conoce por su papel como antagonista selectivo del receptor de serotonina 7 (5-HT7). Este compuesto se ha utilizado ampliamente en estudios científicos para comprender la función de los receptores 5-HT7, que están implicados en varias funciones cerebrales, incluyendo la regulación del estado de ánimo, la cognición y los ritmos circadianos .

Aplicaciones Científicas De Investigación

SB-269970 tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza para estudiar las propiedades y reacciones de los antagonistas del receptor 5-HT7.

Biología: Ayuda a comprender el papel de los receptores 5-HT7 en varios procesos biológicos.

Medicina: Se investiga por sus posibles usos terapéuticos en el tratamiento de la ansiedad, la depresión y los trastornos cognitivos.

Industria: Employed in the development of new drugs targeting the 5-HT7 receptor

Mecanismo De Acción

SB-269970 actúa como un antagonista selectivo del receptor de serotonina 7 (5-HT7). Al unirse a este receptor, inhibe la actividad del receptor, lo que puede modular la liberación de neurotransmisores como la dopamina y la serotonina. Se cree que esta modulación contribuye a sus posibles efectos terapéuticos, como la reducción de la ansiedad y la depresión .

Compuestos Similares:

SB-258719: Otro antagonista del receptor 5-HT7 con una estructura similar.

LP-44: Un agonista del receptor 5-HT7 utilizado en estudios comparativos.

SB-656104-A: Un antagonista selectivo del receptor 5-HT7 con diferentes propiedades farmacocinéticas.

Singularidad: this compound es único debido a su alta selectividad para el receptor 5-HT7 y su capacidad para penetrar la barrera hematoencefálica. Esto lo hace particularmente valioso para estudiar el sistema nervioso central y desarrollar tratamientos para trastornos neurológicos .

Análisis Bioquímico

Biochemical Properties

SB-269970 acts as a selective antagonist of the 5-HT7 receptor, with an EC50 value of 1.25 nM . It also exhibits activity against the α2-adrenergic receptor at higher concentrations . The compound interacts with various biomolecules, including serotonin receptors and adrenergic receptors, to modulate neurotransmitter release and signaling pathways . These interactions are crucial for understanding the compound’s role in regulating mood, cognition, and other physiological functions .

Cellular Effects

This compound influences various cellular processes by modulating the activity of the 5-HT7 receptor . It affects cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to regulate the morphology and migratory properties of dendritic cells through Cdc42-mediated signaling . Additionally, this compound can normalize synaptic transmission and restore plasticity in the medial prefrontal cortex of mice exposed to fluoxetine .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the 5-HT7 receptor and acting as an antagonist . This binding inhibits the receptor’s activity, leading to changes in downstream signaling pathways . The compound also induces functional desensitization of the 5-HT7 receptor system, which precedes changes in receptor density . This mechanism may contribute to the rapid antidepressant-like effects observed in animal models .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Acute administration of the compound has been shown to ameliorate cognitive deficits and social interaction disruptions in animal models . Chronic administration, on the other hand, leads to functional desensitization of the 5-HT7 receptor system . The stability and degradation of this compound in vitro and in vivo are essential factors to consider when evaluating its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, acute administration of 1 mg/kg of this compound can ameliorate ketamine-induced cognitive inflexibility and social interaction deficits in rats . Higher doses, such as 5 or 10 mg/kg, have shown antidepressant-like activity in behavioral tests . The compound’s effects are dose-dependent, and higher doses may lead to adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with the 5-HT7 receptor .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . The compound’s brain-penetrant properties allow it to cross the blood-brain barrier and exert its effects on central nervous system functions . Understanding the transport and distribution mechanisms of this compound is crucial for evaluating its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is primarily associated with the 5-HT7 receptor . The compound’s activity and function are influenced by its localization within specific cellular compartments and organelles . Targeting signals and post-translational modifications may direct this compound to specific subcellular locations, affecting its overall efficacy and function .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de SB-269970 implica múltiples pasos, comenzando con la preparación de la estructura principal de pirrolidina. Los pasos clave incluyen:

- Formación del anillo de pirrolidina.

- Introducción del grupo sulfonilo.

- Unión de la parte de piperidina.

- Acoplamiento final con el grupo hidroxifenilo.

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial no están ampliamente documentados, la síntesis típicamente involucra técnicas estándar de síntesis orgánica, incluyendo:

- El uso de grupos protectores para asegurar reacciones selectivas.

- El empleo de catalizadores para mejorar las velocidades de reacción.

- Pasos de purificación como recristalización y cromatografía para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: SB-269970 experimenta varias reacciones químicas, incluyendo:

Oxidación: Introducción de átomos de oxígeno en la molécula.

Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.

Sustitución: Reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes:

Oxidación: A menudo se realiza utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: Típicamente involucra agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Utiliza nucleófilos o electrófilos bajo condiciones controladas.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas .

Comparación Con Compuestos Similares

SB-258719: Another 5-HT7 receptor antagonist with a similar structure.

LP-44: A 5-HT7 receptor agonist used in comparative studies.

SB-656104-A: A selective 5-HT7 receptor antagonist with different pharmacokinetic properties.

Uniqueness: SB-269970 is unique due to its high selectivity for the 5-HT7 receptor and its ability to penetrate the blood-brain barrier. This makes it particularly valuable for studying the central nervous system and developing treatments for neurological disorders .

Propiedades

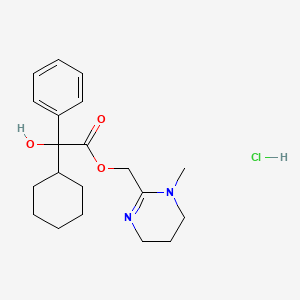

IUPAC Name |

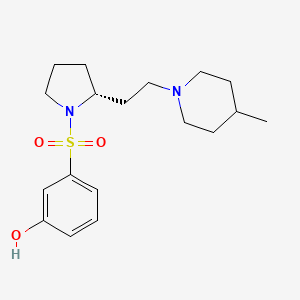

3-[(2R)-2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3S/c1-15-7-11-19(12-8-15)13-9-16-4-3-10-20(16)24(22,23)18-6-2-5-17(21)14-18/h2,5-6,14-16,21H,3-4,7-13H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKROQUZSKPIKQ-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCC2CCCN2S(=O)(=O)C3=CC=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCN(CC1)CC[C@H]2CCCN2S(=O)(=O)C3=CC=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942127 | |

| Record name | 3-({(2R)-2-[2-(4-Methyl-1-piperidinyl)ethyl]-1-pyrrolidinyl}sulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201038-74-6 | |

| Record name | 3-[[(2R)-2-[2-(4-Methyl-1-piperidinyl)ethyl]-1-pyrrolidinyl]sulfonyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201038-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB 269970 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201038746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-269970 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13988 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-({(2R)-2-[2-(4-Methyl-1-piperidinyl)ethyl]-1-pyrrolidinyl}sulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-269970 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC8KP5XU6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.